(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
Overview
Description
TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM).
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.
Scientific Research Applications
Anticancer Drug Design and Development
1,3,5-triazine derivatives play an important role in anticancer drug design and development . Three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .
Targeting Topoisomerases
Some 1,3,5-triazine derivatives have been identified as topoisomerase II inhibitors . For example, 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one was identified as a topoisomerase II inhibitor with an improved IC50 of 57.6 µM .
Tyrosine Kinase Inhibitors
Certain 1,3,5-triazine derivatives have shown potent EGFR inhibitory activity . They exhibited excellent potency against the HCT116 cell lines through apoptosis induction .
Antimicrobial Activity
The synthesized 1,3,5-triazine derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Phosphoinositide 3-Kinase Inhibitors
1,3,5-triazine derivatives have been extensively studied for their ability to inhibit phosphoinositide 3-kinases .
NADP±Dependent Isocitrate Dehydrogenase Inhibitors
1,3,5-triazine derivatives have been studied for their potential to inhibit NADP±dependent isocitrate dehydrogenases .
Cyclin-Dependent Kinase Inhibitors
1,3,5-triazine derivatives have been studied for their potential to inhibit cyclin-dependent kinases .
Herbicides and Polymer Photostabilisers
1,3,5-triazines are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDZFQRNJTKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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